2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12-4-5-15(10-13(12)2)22-20-23-18(24)11-17(27-20)19(25)21-14-6-8-16(26-3)9-7-14/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGMPMBFRTVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The general synthetic route includes the formation of the thiazine ring followed by amination and acylation steps. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, a series of thiazine compounds were evaluated for their cytotoxic effects against several human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells such as MCF-7 (breast cancer), KB (oral cancer), and MGC-803 (gastric cancer) .
Table 1: Cytotoxicity of Thiazine Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 11 | MCF-7 | 15 | High cytotoxicity |
| 16 | KB | 20 | Comparable to standard drug |
| 19 | MGC-803 | 18 | Significant activity observed |
| 20 | CNE2 | 12 | Most potent among tested |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways .
The proposed mechanism includes:
- Inhibition of DNA synthesis : The thiazine scaffold may interfere with nucleotide synthesis pathways.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels lead to cellular damage and apoptosis.
- Modulation of signaling pathways : Compounds may affect pathways such as MAPK and PI3K/Akt that are crucial for cell survival and proliferation .
Case Studies
A notable case study involved the evaluation of a library of thiazine derivatives on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. This study found that specific derivatives, including our compound of interest, showed enhanced efficacy in reducing spheroid viability compared to standard treatments .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly affect biological activity. For example:
Scientific Research Applications
Structure and Characteristics
The compound features a thiazine core with substituents that enhance its biological activity. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are pivotal for its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural modifications have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death.
Antimicrobial Properties
The thiazine derivatives have also been evaluated for their antimicrobial efficacy against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes linked to inflammatory processes. Specifically, it has been tested as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.
Case Study: COX Inhibition
Research indicated that the compound could effectively reduce prostaglandin synthesis in vitro, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID).
Photostabilization in Polymers
In materials science, this compound has been explored as a photostabilizer in polymer formulations. Its ability to absorb UV radiation helps prevent degradation of polymers when exposed to sunlight.
Table 3: Photostabilization Performance
| Polymer Type | Stabilizer Concentration | UV Absorption Efficiency (%) |
|---|---|---|
| Polycarbonate | 1% | 85 |
| Polyethylene | 0.5% | 75 |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at sulfur and nitrogen centers.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, KMnO₄, or mCPBA in polar solvents | Sulfoxide/sulfone derivatives | Selective oxidation to sulfoxide occurs at 0–5°C, while sulfones form at 40–50°C. |
| Aromatic ring oxidation | Ozone or RuO₄ | Quinone-like structures | Limited by steric hindrance from 3,4-dimethylphenyl groups. |
Reduction Reactions
Reductive modification targets the carbonyl group and unsaturated bonds.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions.
Cyclization and Ring-Opening
The thiazine ring participates in structural rearrangements.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification.
Biological Activity Modulation via Derivatization
Key modifications enhance pharmacological properties:
Stability and Degradation Pathways
The compound exhibits pH-dependent stability:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related thiazine and heterocyclic derivatives:
| Compound Name | Key Structural Features | Unique Properties/Bioactivity | Reference |
|---|---|---|---|
| N-(2,3-Dichlorophenyl)-2-[(4-ethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide | Dichlorophenyl, ethylphenyl substituents | Higher electrophilicity due to Cl groups; potential kinase inhibition | |
| (2Z)-N-(4-Methoxyphenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide | Phenylimino group, methyl substitution | Enhanced π-π stacking; in vitro efficacy in enzyme inhibition assays | |
| Ethyl 4-[({(2Z)-2-[(3-Chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate | Chlorophenyl imino, ethyl ester | Improved bioavailability; distinct reactivity in nucleophilic substitutions | |
| N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide | Dual methoxy, dioxidotetrahydrothiophene | High aqueous solubility; broad-spectrum antimicrobial activity | |
| 2-{3-[3-(Acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-methylphenyl)acetamide | Acetylamino-ethylphenyl, pyridazinone core | Selective COX-2 inhibition; unique binding affinity |
Structure-Activity Relationships (SAR)
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity but reduce solubility (e.g., ’s dichlorophenyl derivative) .
- Methoxy Groups : Enhance solubility and H-bonding capacity (target compound vs. ’s dimethoxy analog) .
- Bulkier Groups (e.g., ethylphenyl) : Improve target selectivity but may hinder pharmacokinetics .
- Core Modifications: Thiazine vs. Pyridazinone (): Thiazine derivatives exhibit conformational rigidity, while pyridazinones offer planar π-systems for receptor binding . Fused Ring Systems (e.g., ’s thiazolo[3,2-a]pyrimidine): Increase stability and binding affinity due to extended conjugation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a condensation reaction between substituted aniline and thiazine precursors, as demonstrated in analogous syntheses of thiazole derivatives . Optimize reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. For example, highlights the importance of characterizing intermediates via NMR and IR at each step to confirm structural fidelity. Use reflux conditions in polar aprotic solvents (e.g., DMF) to enhance reactivity while minimizing side products .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals in the thiazine and carboxamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydrothiazine ring .
- Chromatography : HPLC with UV/Vis detection (≥95% purity threshold) .
Advanced Research Questions
Q. How can experimental designs address conflicting reports on this compound’s antimicrobial efficacy?
- Methodological Answer :
- Standardized Assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains .
- Control Variants : Synthesize analogs with modifications to the 3,4-dimethylphenyl or 4-methoxyphenyl groups to isolate structure-activity relationships (SAR) .
- Statistical Robustness : Apply ANOVA to compare bioactivity across replicates and labs, ensuring pH, temperature, and inoculum size are standardized .
Q. What systematic approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies to identify outliers or trends linked to experimental variables (e.g., solvent used in dissolution) .
- Mechanistic Probes : Use biochemical assays (e.g., enzyme inhibition kinetics) to confirm target engagement, reducing reliance on phenotypic data alone .
- Strain-Specificity Testing : Evaluate activity against isogenic microbial strains to rule out resistance mechanisms .
Q. How to design long-term environmental impact studies for this compound?
- Methodological Answer :
- Fate and Transport Analysis : Follow the INCHEMBIOL framework () to assess hydrolysis, photolysis, and biodegradation rates under varying pH/temperature conditions.
- Ecotoxicology : Use multi-trophic assays (e.g., Daphnia magna survival, algal growth inhibition) to estimate LC₅₀/EC₅₀ values .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- QSAR Modeling : Use substituent electronic parameters (Hammett σ, π-hydrophobicity) to correlate 3,4-dimethylphenyl and 4-methoxyphenyl modifications with bioactivity .
- Molecular Docking : Map interactions with putative targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite .
- Theoretical Alignment : Ground predictions in the conceptual framework of thiazine derivatives’ electron-deficient reactivity .
Q. How to ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
- Protocol Documentation : Detail stoichiometry, solvent purity, and quenching methods, as exemplified in ’s stepwise synthesis guidelines.
- Batch Analysis : Use statistical process control (SPC) charts to monitor yield/purity across batches .
- Reference Standards : Cross-validate spectral data with NIST Chemistry WebBook entries .
Q. What challenges arise in interpreting spectroscopic data for this compound, and how can they be mitigated?
- Methodological Answer :
- Signal Overlap : In ¹H NMR, employ 2D techniques (e.g., NOESY) to distinguish protons in the dihydrothiazine ring .
- Dynamic Effects : Variable-temperature NMR to assess conformational mobility in the carboxamide group .
- Impurity Artifacts : Use gradient HPLC-MS to detect and quantify byproducts from incomplete ring closure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
